Trepirium iodide

Beschreibung

Historical Context of Ganglionic Blocking Agents in Neuropharmacology Research

The study of ganglionic blocking agents is a significant chapter in the history of neuropharmacology. These drugs were among the first effective agents for managing hypertension, marking a pivotal advancement in cardiovascular medicine. nih.gov The initial breakthrough came with the discovery of tetraethylammonium (B1195904) (TEA), a compound that demonstrated the therapeutic potential of blocking neurotransmission at the autonomic ganglia. nih.gov Following TEA, hexamethonium (B1218175) was developed and became a cornerstone of hypertension treatment, despite its wide range of effects due to its non-selective nature. nih.gov

Ganglionic blockers act by competitively antagonizing the nicotinic (NN) acetylcholine (B1216132) receptors located on postganglionic neurons in both the sympathetic and parasympathetic nervous systems. taylorandfrancis.com This action inhibits the transmission of nerve impulses from preganglionic to postganglionic fibers. ncats.io While their clinical use has been largely superseded by more selective medications with fewer side effects, their importance in pharmacological and physiological research remains. usmlestrike.comcvpharmacology.com They continue to serve as valuable tools for scientists to study the autonomic nervous system's role in regulating various bodily functions by enabling the blockade of all autonomic outflow. cvpharmacology.com

Significance of Quaternary Ammonium (B1175870) Compounds in Autonomic Nervous System Studies

Quaternary ammonium compounds (QACs) are a class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. This structural feature is central to their pharmacological activity within the autonomic nervous system. Many QACs bear a structural resemblance to acetylcholine, the endogenous neurotransmitter at autonomic ganglia and the neuromuscular junction. This similarity allows them to interact with nicotinic acetylcholine receptors. nih.gov

The permanent positive charge of these compounds generally limits their ability to cross the blood-brain barrier, confining their primary effects to the peripheral nervous system. taylorandfrancis.com Their mechanism of action often involves binding to the nicotinic receptor channel, thereby blocking the influx of ions that would normally lead to neuronal depolarization. nih.gov This ability to modulate the autonomic nervous system has made QACs, including Trepirium iodide, subjects of significant research interest for understanding synaptic transmission and autonomic control of organ systems.

Overview of this compound as a Pharmacological Research Probe

This compound emerged as a subject of pharmacological investigation, identified as a short-acting ganglionic blocking agent. nih.gov Research, primarily documented in studies from the 1960s and 1970s, explored its properties and effects. As a research tool, this compound was used to investigate the consequences of ganglionic blockade. ncats.io

Its primary mechanism of action is the blockade of n-cholinergic receptors within the autonomic ganglia. ncats.io This inhibition prevents the transmission of nerve signals from pre- to postganglionic fibers. ncats.io The effect extends to the adrenal medulla and the sinocarotid region, reducing the secretion of adrenaline and weakening pressor reflexes. ncats.io Consequently, a key physiological effect observed in research settings was the lowering of blood pressure, which stems from the reduced flow of vasoconstrictor impulses to the blood vessels. ncats.io Studies from this era examined its effects on peripheral circulation and its potential applications in controlled hypotension for surgical procedures, such as neurosurgery. ncats.io Further research in animal models, including rats, guinea pigs, and rabbits, was conducted to understand its tolerability with long-term administration. nih.gov

Table 1: Chemical and Pharmacological Profile of this compound

| Property | Description |

|---|---|

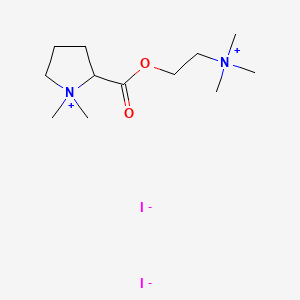

| Chemical Name | 1,1-dimethyl-2-((2-(trimethylammonio)ethoxy)carbonyl)pyrrolidin-1-ium iodide |

| Synonyms | Hygronium, LL-1 |

| CAS Number | 1018-34-4 |

| Molecular Formula | C12H26I2N2O2 |

| Molecular Weight | 484.16 g/mol |

| Pharmacological Class | Ganglionic Blocking Agent; Quaternary Ammonium Compound |

| Primary Mechanism | Blocks n-cholinergic receptors in autonomic ganglia |

Table 2: Summary of Key Research Areas for this compound (Hygronium)

| Research Area | Investigated Effects | Animal Models |

|---|---|---|

| Neuropharmacology | Inhibition of neurotransmission at autonomic ganglia. ncats.io | Not specified in abstracts |

| Cardiovascular Effects | Lowering of blood pressure via reduced vasoconstrictor impulses. ncats.io | Not specified in abstracts |

| Peripheral Circulation | Effects on blood flow in the periphery. ncats.io | Not specified in abstracts |

| Toxicity Studies | Chronic toxicity with daily intraperitoneal administration. nih.gov | Albino rats, guinea pigs, rabbits |

| Surgical Applications | Use as a hypotensive agent in neurosurgery. ncats.io | Not specified in abstracts |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1018-34-4 |

|---|---|

Molekularformel |

C12H26I2N2O2 |

Molekulargewicht |

484.16 g/mol |

IUPAC-Name |

2-(1,1-dimethylpyrrolidin-1-ium-2-carbonyl)oxyethyl-trimethylazanium;diiodide |

InChI |

InChI=1S/C12H26N2O2.2HI/c1-13(2,3)9-10-16-12(15)11-7-6-8-14(11,4)5;;/h11H,6-10H2,1-5H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

CODSEWNHIHYVHK-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |

Kanonische SMILES |

C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,1-dimethylpyrrolidine-2-carboxylic acid trimethylaminoethyl ester hygronium |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Derivative Research

Advanced Synthetic Methodologies for Trepirium Iodide

The synthesis of complex quaternary ammonium (B1175870) compounds like this compound typically involves multi-step reaction sequences, often culminating in the quaternization of tertiary amine precursors. While specific, detailed synthetic methodologies for this compound are not extensively documented in publicly available search results, general principles and common reactions for synthesizing such bis-quaternary structures can be inferred from its chemical composition.

Reaction Pathways and Precursor Chemistry

The structure of this compound, 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}pyrrolidinium diiodide, suggests a synthetic strategy that would involve the formation of the pyrrolidine (B122466) ring, the introduction of the ester linkage, and the subsequent quaternization of the two nitrogen atoms.

A plausible general reaction pathway would likely involve:

Formation of the pyrrolidine core : This heterocyclic amine scaffold would typically be synthesized from suitable acyclic precursors or by modification of existing pyrrolidine derivatives.

Introduction of the ester functional group : An esterification reaction would be required to form the -C(=O)O- linkage. This could involve reacting a carboxylic acid derivative on the pyrrolidine ring with an alcohol containing a tertiary amine or a precursor to it, or vice-versa.

Quaternization : The formation of quaternary ammonium salts, a common step in the synthesis of such compounds, often involves the alkylation of a tertiary amine with an alkyl halide, such as methyl iodide. rsc.orgnih.govmdpi.com Given that this compound is a bis-quaternary compound, two such quaternization steps would be necessary, or a single step involving a bis-alkylating agent if the precursor amines are appropriately positioned. For instance, the quaternization of nitrogen atoms in N,N-dimethylaminoalkyl fragments with methyl iodide has been reported for other cationic derivatives, yielding the desired products. researchgate.net The use of iodide as a counterion is common in these reactions. rsc.orgnih.gov

Optimization Strategies for Yield and Purity in Research Synthesis

Optimizing the synthesis of quaternary ammonium compounds, including this compound, for improved yield and purity in research settings involves careful control of various reaction parameters. General optimization strategies for quaternary ammonium salt synthesis include:

Temperature and Time Studies : Reaction yields for quaternary ammonium salts can be significantly influenced by temperature and reaction time. Studies have shown that yields often increase with rising temperature up to a certain point, beyond which decomposition may occur. rsc.orgmdpi.com For example, in microwave-assisted syntheses of other quaternary ammonium salts, optimal temperatures ranged from 120–160 °C with varying reaction times. mdpi.com

Reagent Ratios : Stoichiometric control and the use of appropriate excesses of reagents, such as methyl iodide, can drive the reaction to completion and maximize yield. rsc.org

Solvent Selection : The choice of solvent plays a critical role in solubility and reaction kinetics. For instance, dimethylformamide (DMF) has been successfully used in quaternization reactions to achieve high yields and sufficient purity. rsc.org

Purification Methods : After synthesis, purification is essential to obtain high-purity compounds for research applications. Techniques like flash chromatography, recrystallization, or extractive work-ups are commonly employed for purifying quaternary ammonium salts. rsc.orgnih.govplos.org For compounds where iodide is the counterion, its removal may require specific operations such as precipitation with silver oxide or the use of ion-exchange resins. nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are fundamental to structure-activity relationship (SAR) studies, aiming to elucidate the relationship between chemical structure and biological activity. For compounds like this compound, which function as ganglionic blockers, SAR studies often focus on the spatial arrangement and electronic properties of the quaternary ammonium centers.

Novel Synthetic Approaches for Related Compounds

The synthesis of analogues of quaternary ammonium compounds often involves modular approaches, allowing for systematic variation of different parts of the molecule. Common strategies include:

Varying Alkyl Substituents : Modifying the alkyl groups attached to the nitrogen atoms can alter lipophilicity and steric hindrance, impacting interaction with biological targets.

Modifying the Bridging Structure : Altering the chain length, flexibility, or presence of other functional groups within the linker between the quaternary centers can impact the inter-onium distance, which is crucial for bis-quaternary compounds. mcmaster.canih.govupums.ac.in

Heterocyclic Ring Modifications : Changes to the pyrrolidine ring, such as introducing different substituents or altering its size, could influence binding affinity and selectivity.

Ester Linkage Variations : The ester group could be modified (e.g., to an amide or ether) to investigate its role in stability, metabolism, and receptor interaction.

Quaternization with different halides : While iodide is used in this compound, other halides (e.g., bromide, chloride) can be used for quaternization, potentially affecting solubility or crystal structure. nih.gov

These approaches often involve standard organic reactions such as reductive amination, acylation, and various alkylation reactions, followed by quaternization with appropriate alkyl halides. rsc.orgmdpi.com Microwave-assisted synthesis has also emerged as an efficient method for preparing quaternary ammonium salts, offering reduced reaction times and comparable or improved yields compared to traditional methods. mdpi.com

Characterization of Synthesized Analogues for Research Application

The rigorous characterization of synthesized this compound analogues is essential to confirm their chemical identity, purity, and structural integrity for research applications. Various analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of the synthesized compounds, providing detailed information about the chemical environment of hydrogen and carbon atoms. plos.orgnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for determining the molecular weight and confirming the elemental composition of the compounds, as well as identifying impurities. nih.govnih.govacs.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule, confirming the presence of characteristic bonds such as ester linkages and quaternary ammonium groups. nih.govacs.orgmdpi.com

Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are used to assess the purity of the synthesized compounds and to separate and quantify individual components in mixtures. rsc.orgmdpi.complos.orgacs.orgnih.gov

Elemental Analysis : This technique confirms the empirical formula by determining the percentage composition of elements like carbon, hydrogen, nitrogen, and iodine. nih.gov

Thermal Analysis (e.g., TGA, DSC) : These methods can provide insights into the thermal stability and physical properties of the compounds. acs.orgmdpi.com

These characterization methods collectively ensure the quality and reliability of synthesized analogues for subsequent biological and pharmacological investigations.

Molecular Pharmacology and Receptor Interaction Studies

Elucidation of Trepirium Iodide's Mechanism of Action as a Ganglionic Blocker

This compound functions as a ganglionic blocker by inhibiting the transmission of excitation from preganglionic to postganglionic fibers in the autonomic nerves. dokumen.pubvnmu.edu.uausmf.md This action primarily involves the n-cholinergic receptors, which are synonymous with nicotinic acetylcholine (B1216132) receptors, found in autonomic ganglia, the adrenal medulla, and the sinocarotid region. dokumen.pubvnmu.edu.uausmf.md By blocking these receptors, this compound reduces the flow of vasoconstrictor impulses and weakens reflex pressor reactions, leading to a decrease in blood pressure. dokumen.pub

Nicotinic Acetylcholine Receptor (nAChR) Subtype Specificity and Affinity

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels composed of various subunits (α1-α10 and β1-β4) that assemble into diverse homomeric or heteromeric subtypes. frontiersin.org These different subunit combinations confer distinct physiological, pharmacological, and biophysical properties, including varying affinities for ligands. frontiersin.org Common nAChR subtypes in the central nervous system include the homomeric α7 and heteromeric α4β2 receptors. mdpi.com

While this compound is known to block n-cholinergic receptors, specific detailed research findings on its precise affinity (e.g., quantified dissociation constants, Kd values) for individual nAChR subtypes (such as α4β2 or α7) are not extensively detailed in general public literature. Ganglionic blockers typically act as competitive antagonists at these receptors, but explicit data on this compound's subtype selectivity and quantitative affinity remains to be widely reported in accessible sources. usmf.mdcore.ac.uk

Investigation of Binding Kinetics and Equilibrium Constants

Binding kinetics describe the rates at which a ligand binds to and dissociates from its receptor, characterized by on-rate (k_on) and off-rate (k_off) constants. The equilibrium constant, or affinity constant (Ka), is the ratio of k_on to k_off, while the dissociation constant (Kd) is its inverse (k_off/k_on). frontiersin.orgnih.gov A lower Kd value indicates a higher binding affinity, meaning the ligand binds more tightly to the receptor. nih.gov

Mechanisms of Ion Channel Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon agonist binding, undergo a conformational change to open a central pore, allowing the passage of cations (primarily Na+, K+, and some Ca2+). nih.govnih.gov this compound, as an nAChR antagonist, modulates these ion channels by preventing their activation. usmf.mdcore.ac.uk This antagonistic action means that this compound interferes with the ability of acetylcholine (the endogenous agonist) to bind to the receptor or to induce the conformational change necessary for channel opening. nih.govnih.gov This results in the inhibition of ion flow across the neuronal membrane, thereby blocking nerve impulse transmission at the ganglia. usmf.mdcore.ac.uk

The modulation mechanism typically involves stabilizing the receptor in a non-conducting state, either by directly competing with the agonist for the binding site (competitive antagonism) or by binding to a distinct allosteric site that prevents channel activation or increases receptor desensitization (non-competitive antagonism). slideshare.net

The following table summarizes general nAChR characteristics:

| nAChR Subtype | Location (General) | Agonist Affinity (General) | Ion Permeability (General) | Desensitization Rate (General) |

| α7 Homomeric | CNS, non-neuronal cells | Lower (for nicotine) | High (Ca2+) | Rapid |

| α4β2 Heteromeric | CNS | High (for nicotine/ACh) | Cation (Na+, K+) | Faster than β4-containing |

| Muscle-type | Neuromuscular junction | High (for ACh) | Cation (Na+, K+, some Ca2+) | Rapid |

Pharmacodynamic Characterization in Preclinical Models

Pharmacodynamic characterization involves studying the effects of a drug on the body, including its mechanism of action, concentration-response relationships, and the nature of its antagonism. Preclinical models, such as isolated tissue preparations, are crucial for these studies. bsmu.bybsmu.by

Concentration-Response Profiles in Isolated Tissue Preparations

Isolated tissue preparations, such as segments of ileum or duodenum, are widely used in pharmacology to study drug effects in a controlled environment. bsmu.by In such models, the tissue's response (e.g., contraction or relaxation) to varying concentrations of an agonist (like acetylcholine) can be measured to generate a concentration-response curve, from which parameters like EC50 (concentration producing 50% of the maximum effect) can be determined. bsmu.by When an antagonist is introduced, it shifts the agonist's concentration-response curve. bsmu.by

While isolated tissue preparations are standard for characterizing ganglionic blockers, specific concentration-response profiles or EC50 values for this compound in such preclinical models are not explicitly detailed in the search results. Studies on similar ganglionic blockers often involve measuring their ability to inhibit acetylcholine-induced contractions in isolated smooth muscle preparations or to block ganglionic transmission in isolated nerve-ganglion preparations.

Assessment of Competitive and Non-Competitive Antagonism

Antagonism describes a situation where one drug (antagonist) reduces the action of another drug (agonist). There are two primary types of pharmacological antagonism:

Competitive Antagonism : Occurs when the antagonist binds to the same receptor site as the agonist, competing for binding. Increasing the concentration of the agonist can overcome the effects of a competitive antagonist, shifting the agonist's concentration-response curve to the right without reducing the maximum response.

Non-Competitive Antagonism : Occurs when the antagonist binds to a different site on the receptor (an allosteric site) or acts downstream of the receptor, preventing the agonist from eliciting a maximal response, even at high agonist concentrations. This typically reduces the maximum effect of the agonist.

This compound is classified as an N-cholinoblocker and a ganglionic blocking agent. vnmu.edu.ua Ganglionic blockers, including this compound, are generally understood to act as competitive antagonists at nicotinic acetylcholine receptors in the autonomic ganglia. usmf.mdcore.ac.uk This means they compete with acetylcholine for the orthosteric binding sites on the nAChR, thereby inhibiting the transmission of nerve impulses. While the general mechanism points to competitive antagonism, specific experimental data explicitly characterizing this compound's antagonism as competitive or non-competitive through methods like Schild plot analysis are not detailed in the provided search results.

The following table outlines the general characteristics of competitive and non-competitive antagonism:

| Feature | Competitive Antagonism | Non-Competitive Antagonism |

| Binding Site | Same as agonist (orthosteric) | Different from agonist (allosteric) or downstream |

| Effect on Agonist Curve | Shifts right (parallel shift) | Decreases maximal response |

| Surmountability by Agonist | Yes (increasing agonist concentration) | No (maximal response reduced) |

| Affinity for Receptor | Measured by Ki or pA2 | Measured by Ki |

Neurophysiological Applications in Research

Cardiovascular System Research Paradigms

No published research paradigms in the field of cardiovascular system research mention the use of Trepirium iodide.

Influence on Vascular Tone Regulatory Mechanisms

Information regarding the influence of this compound on the regulatory mechanisms of vascular tone is not available in the current body of scientific literature.

Studies on Baroreflex Sensitivity and Control

There are no studies available that examine the effects of this compound on baroreflex sensitivity and control.

Cholinergic Neurotransmission Pathway Elucidation

The cholinergic system, with acetylcholine (B1216132) as its primary neurotransmitter, is fundamental to the function of the autonomic nervous system. This compound's mechanism of action is directly related to this system, making it a valuable agent for its study.

This compound acts as an antagonist at nicotinic acetylcholine receptors located within autonomic ganglia. These receptors are crucial for the transmission of signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems. By blocking these receptors, this compound prevents acetylcholine released from preganglionic nerve terminals from activating the postganglionic neurons.

This specific action has allowed researchers to differentiate between preganglionic and postganglionic sites of drug action and to explore the physiological consequences of interrupting cholinergic transmission at the ganglionic level. For instance, in studies of glandular secretion or smooth muscle contraction, the use of this compound can help determine whether a particular response is mediated by the activation of postganglionic fibers or through a direct action on the target organ.

The study of ganglionic transmission dynamics has been significantly advanced by the use of compounds like this compound. By applying the blocker and observing the resulting physiological changes, researchers can infer the baseline level of tonic activity in different autonomic pathways.

For example, in studies of cardiovascular function, the degree of blood pressure drop following the administration of this compound can provide an index of the prevailing sympathetic vasoconstrictor tone. Similarly, changes in heart rate can indicate the relative influence of sympathetic and parasympathetic inputs to the sinoatrial node.

Furthermore, this compound has been used in conjunction with nerve stimulation techniques to study the characteristics of synaptic transmission within the ganglia. By observing the blockade of stimulated responses, researchers have been able to investigate the pharmacology of nicotinic receptors in the ganglia and the mechanisms of neurotransmitter release and receptor activation.

The following table outlines the impact of this compound on cholinergic transmission at the ganglionic level.

| Feature of Ganglionic Transmission | Effect of this compound | Significance in Research |

| Nicotinic Acetylcholine Receptors | Antagonism / Blockade | Allows for the specific investigation of the role of these receptors in autonomic function. |

| Postganglionic Neuron Activation | Inhibition | Enables the differentiation between preganglionic and postganglionic mechanisms. |

| Autonomic Reflex Arcs | Interruption | Facilitates the study of individual components of autonomic reflexes. |

Structure Activity Relationship Sar and Lead Optimization

Correlation of Structural Features with Ganglionic Blocking Potency

Trepirium iodide is a bis-quaternary ammonium (B1175870) compound dss.go.thoup.comncats.io. The presence of two quaternary nitrogen centers is a defining characteristic for potent ganglionic blockade within this class of compounds nih.govdntb.gov.ua. Extensive research on bis-quaternary ammonium compounds, including ganglionic and neuromuscular blocking agents, has highlighted the significance of the inter-quaternary distance—the spatial separation between the two positively charged nitrogen atoms—in determining their pharmacological activity dss.go.thoup.comresearchgate.netnih.gov. Generally, shorter inter-onium distances in bis-quaternary agents have been correlated with increased ganglionic blocking effects oup.com.

The following table summarizes general structural features and their correlation with ganglionic blocking potency for bis-quaternary ammonium compounds:

| Structural Feature | Impact on Ganglionic Blocking Potency (General) |

| Presence of two quaternary nitrogen centers | Essential for potent activity in many compounds nih.govdntb.gov.ua |

| Inter-onium distance | Shorter distances often correlate with increased ganglionic block oup.comresearchgate.netnih.gov |

| Presence of cyclic/aromatic rings | Can enhance binding affinity to receptors jove.com |

Influence of Quaternary Nitrogen Substitution on Receptor Interactions

The mechanism of action of this compound involves its antagonism of n-cholinergic receptors in the autonomic ganglia ncats.iojove.comwikipedia.org. The two quaternary nitrogen atoms within the Trepirium dication (a dimethylpyrrolidin-1-ium group and a trimethylazanium (B1229207) group) are critical for these receptor interactions. Quaternary ammonium salts are well-established as key pharmacophores for potent anticholinergic activity, particularly for nicotinic antagonists jove.com.

Stereochemical Effects on Pharmacological Profile and Selectivity

Trepirium, the dicationic active component of this compound, is reported to exhibit "MIXED" stereochemistry and "(+/-)" optical activity ncats.io. This characteristic suggests that the compound, as typically prepared, exists as a racemic mixture, implying the presence of at least one chiral center within its molecular structure. Based on the chemical structure, the carbon atom at position 2 of the pyrrolidine (B122466) ring, to which the carbonyl group is attached, is a chiral center.

In pharmacology, it is a well-established principle that stereoisomers can display significant differences in their biological activities, including variations in potency, efficacy, and receptor selectivity researchgate.netbiomedgrid.com. The three-dimensional arrangement of atoms in a molecule can profoundly influence its ability to bind to specific biological targets and elicit a pharmacological response researchgate.net. Consequently, individual stereoisomers within a racemic mixture may exhibit distinct pharmacokinetic and pharmacodynamic properties biomedgrid.com.

However, despite the general understanding of stereochemical impact in drug action, specific research findings detailing the differential pharmacological profiles or selectivity of individual stereoisomers of this compound are not available in the provided search results. Therefore, while the potential for stereochemical effects exists, concrete data on how the specific enantiomers of this compound might differ in their ganglionic blocking potency or their selectivity for various cholinergic receptors cannot be detailed based on the current information.

Research Methodologies and Analytical Techniques

In Vitro Experimental Models for Receptor and Ganglion Research

In vitro models are crucial for dissecting the direct effects of Trepirium iodide at the cellular and tissue levels, providing insights into its molecular mechanism of action without the complexities of a whole organism.

Isolated organ bath preparations are a fundamental in vitro technique used to study the functional effects of pharmacological agents on various tissues, including those rich in autonomic ganglia. For a ganglioblocking agent like this compound, isolated organ baths allow researchers to assess its ability to inhibit neurotransmission at autonomic ganglia directly. Tissues such as the isolated ileum, vas deferens, or heart preparations, where autonomic nerve stimulation elicits a measurable response, can be employed. By stimulating preganglionic nerves and observing the attenuation or abolition of postganglionic responses in the presence of this compound, its ganglionic blocking efficacy can be quantified. This method provides a controlled environment to determine concentration-response relationships and the reversibility of its blocking action. While specific detailed findings for this compound in isolated organ baths are not extensively detailed in the provided search results, this methodology is standard for characterizing ganglioblockers.

Cell-based assays are instrumental in investigating the interaction of this compound with its primary target, the nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly those located in autonomic ganglia. These assays can be broadly categorized into receptor binding studies and functional studies. Receptor binding assays, often utilizing radioligands, can quantify the affinity of this compound for nAChRs on cell lines expressing these receptors. Functional cell-based assays, on the other hand, can measure the downstream effects of receptor blockade. For instance, assays measuring ion flux (e.g., calcium influx) or membrane potential changes in response to nicotinic agonists, in the presence and absence of this compound, can demonstrate its antagonist activity. The principle of cell-based assays involves observing the effects of compounds on intact, live cells, allowing for the interrogation of complex cellular events. danaher.complos.orgbioagilytix.com While general information on cell-based assays and their utility in drug discovery is available, specific detailed findings from cell-based assays directly pertaining to this compound's receptor binding or functional studies were not found in the provided search results.

In Vivo Research Models for Autonomic Function Assessment

In vivo models are essential for understanding the integrated physiological effects of this compound within a living system, particularly its impact on the complex regulation of autonomic functions.

Advanced neurophysiological recording techniques are employed to directly measure the electrical activity of autonomic ganglia and assess the precise impact of ganglioblocking agents. These techniques can include intracellular or extracellular recordings from individual neurons within ganglia, or recordings of compound action potentials from postganglionic nerve fibers. The application of this compound would be expected to reduce or abolish the evoked electrical activity in postganglionic neurons following preganglionic stimulation, thereby providing direct electrophysiological evidence of ganglionic blockade. While the principle of such studies is well-established for ganglioblockers, specific detailed findings from advanced neurophysiological recording techniques for ganglionic activity directly pertaining to this compound were not found in the provided search results.

Advanced Analytical Techniques in Compound Characterization

Advanced analytical techniques are fundamental for the comprehensive characterization of this compound, ensuring its purity, confirming its structure, and quantifying its presence in various matrices.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique utilized for determining the molecular weight and structural information of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or other ionization methods can be used to generate ions from the compound, which are then separated based on their mass-to-charge ratio. This provides precise molecular mass data and fragmentation patterns that are crucial for confirming the compound's identity and purity. Mass spectrometry has been broadly mentioned in the context of characterizing chemical compounds and biomonitoring iodide. hodoodo.comgoogleapis.comresearchgate.net

Spectroscopy: Various spectroscopic methods are employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound by providing information about the types and connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in this compound by analyzing its vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for quantitative analysis if the compound has chromophores, and to assess its purity. While specific detailed spectroscopic findings for this compound are not provided in the search results, these techniques are standard for the characterization of organic compounds. hodoodo.comgoogleapis.comwiley-vch.de

Table 1: Overview of Research Methodologies for this compound

| Methodology Type | Specific Technique | Purpose in this compound Research | Expected Outcome/Measurement |

| In Vitro | Isolated Organ Baths | Assess direct functional blockade of autonomic ganglia. | Inhibition of nerve-mediated contractions/secretions. |

| In Vitro | Cell-Based Assays (Receptor Binding) | Determine affinity for nicotinic acetylcholine receptors. | Binding constants (e.g., Kd values). |

| In Vitro | Cell-Based Assays (Functional) | Measure blockade of receptor-mediated cellular responses. | Inhibition of ion flux, changes in membrane potential. |

| In Vivo | Experimental Animal Models | Evaluate systemic effects on autonomic function, especially cardiovascular. | Changes in blood pressure, heart rate, autonomic reflexes. |

| In Vivo | Neurophysiological Recording | Direct measurement of ganglionic electrical activity. | Attenuation/abolition of postganglionic action potentials. |

| Analytical | Mass Spectrometry | Confirm molecular weight and structural identity; assess purity. | Molecular ion peaks, fragmentation patterns. |

| Analytical | Spectroscopy (NMR, IR, UV-Vis) | Elucidate detailed chemical structure and functional groups. | Characteristic spectral peaks and patterns. |

Spectroscopic Methods for Structural Elucidation and Purity Verification

Spectroscopic methods are indispensable tools in chemical analysis, providing detailed information about the molecular structure, functional groups, and purity of a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy : This technique provides information on the number of chemically distinct hydrogen atoms, their electronic environments, and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the protons on the quaternary ammonium (B1175870) groups, the pyrrolidine (B122466) ring, and the ester linkage. The chemical shifts and coupling patterns would allow for the assignment of each proton to its specific position within the molecule.

¹³C NMR Spectroscopy : ¹³C NMR complements ¹H NMR by revealing the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a signal, providing insights into the different carbon environments (e.g., methyl, methylene, methine, carbonyl carbons). The presence of quaternary carbons, particularly those in the ammonium centers, would be identifiable.

Iodine-127 (¹²⁷I) NMR Spectroscopy : While iodine-127 is an NMR-active nucleus, its quadrupolar nature often leads to very broad signals, making it challenging for direct structural elucidation of the iodide anion or its direct environment using high-resolution NMR spectrometers. huji.ac.il However, it can be used in relaxation studies to investigate the binding of iodide ions. huji.ac.il For organic iodide compounds, the organic portion is primarily characterized by ¹H and ¹³C NMR. docbrown.info

Illustrative NMR Data (Hypothetical for this compound)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| ¹H | 1.5-2.5 | Multiplet | 4H | Pyrrolidine ring -CH₂- |

| ¹H | 3.0-3.5 | Singlet | 9H | N⁺(CH₃)₃ |

| ¹H | 3.8-4.2 | Multiplet | 2H | -CH₂-O- |

| ¹H | 4.5-4.8 | Multiplet | 1H | Pyrrolidine ring -CH-N⁺ |

| ¹³C | 20-30 | - | - | Pyrrolidine ring carbons |

| ¹³C | 50-60 | - | - | N⁺(CH₃)₃ |

| ¹³C | 60-70 | - | - | -CH₂-O- |

| ¹³C | 170-175 | - | - | C=O (ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in this compound and to verify its purity by detecting the presence or absence of specific bonds. The absorption of infrared radiation by molecular vibrations provides a unique spectral fingerprint. For this compound, key absorption bands would include:

Carbonyl stretching (C=O) : An intense band around 1735-1750 cm⁻¹ due to the ester group.

C-N stretching : Bands associated with the quaternary ammonium groups and the pyrrolidine ring would be present, though often less distinct than carbonyls.

C-H stretching : Various bands in the 2800-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.

C-O stretching : Bands around 1000-1300 cm⁻¹ from the ester linkage.

Purity verification using IR involves comparing the spectrum of the synthesized compound to a reference spectrum. The absence of unexpected peaks and the presence of all characteristic peaks confirm the compound's identity and purity.

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic techniques are essential for separating this compound from complex biological matrices and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods employed. Biological matrices, such as plasma, urine, and tissue homogenates, pose unique challenges due to their complex composition, requiring robust sample preparation and highly selective analytical methods. nih.govnih.govthermofisher.comjapsonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the separation and quantification of pharmaceutical compounds. For this compound, method development would focus on achieving optimal resolution from endogenous matrix components and potential metabolites.

Column Selection : Given this compound's charged nature (quaternary ammonium groups), reverse-phase columns (e.g., C18, C8) with ion-pairing reagents or specialized mixed-mode columns (e.g., Primesep SB for halide ions) sielc.com would be considered to ensure good retention and peak shape.

Mobile Phase : The mobile phase typically consists of a mixture of aqueous buffer (e.g., phosphate (B84403) buffer, ammonium formate) and an organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase and the concentration of organic solvent are optimized to achieve desired retention and selectivity. For charged compounds, ion-pairing agents might be added to the mobile phase to improve chromatographic behavior.

Detection : Ultraviolet (UV) detection is common if the compound has a chromophore. However, many quaternary ammonium compounds may have limited UV absorption. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be alternatives, or more commonly, coupling with mass spectrometry.

Purity and Quantification : HPLC is used for purity verification by ensuring the absence of co-eluting impurities and for quantifying the amount of this compound in a sample by comparing its peak area to a calibration curve of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples. nih.govjapsonline.commdpi.combvsalud.org

Sample Preparation : Biological samples (e.g., plasma, urine) require extensive preparation to remove interfering matrix components. Common techniques include protein precipitation (PPT) mdpi.combvsalud.org, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). japsonline.com These methods aim to extract the analyte efficiently while minimizing matrix effects, which can suppress or enhance ionization in the mass spectrometer. nih.govmdpi.com

Chromatographic Separation : An HPLC system, often a UHPLC (Ultra-High-Performance Liquid Chromatography) system, is coupled to the mass spectrometer. The chromatographic separation helps to resolve this compound from co-eluting endogenous compounds that could cause matrix effects. nih.gov

Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. mdpi.combvsalud.org ESI is the preferred ionization source for polar compounds like this compound. In MRM, specific precursor-to-product ion transitions are monitored, providing high specificity and sensitivity. For this compound, specific m/z transitions for the dication or monocation and its characteristic fragments would be selected.

Method Validation : A validated LC-MS/MS method for this compound in biological matrices would include parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), matrix effect, recovery, and stability, following regulatory guidelines (e.g., ICH, FDA). mdpi.combvsalud.orgnih.govjpionline.org

Illustrative LC-MS/MS Method Parameters (Hypothetical for this compound in Plasma)

| Parameter | Illustrative Value |

| Sample Preparation | Protein Precipitation with Acetonitrile (3:1 v/v) |

| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3-0.5 mL/min |

| Injection Volume | 2-10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor ion m/z 231.2 → Product ion 1 m/z (e.g., 172.1) |

| Precursor ion m/z 231.2 → Product ion 2 m/z (e.g., 158.1) | |

| Internal Standard | Structurally similar analog or deuterated this compound |

| LLOQ | Low ng/mL range (e.g., 1-5 ng/mL) |

| Linearity (r²) | > 0.99 |

| Accuracy | Within ±15% of nominal concentration |

| Precision (RSD) | < 15% |

| Recovery | > 85% |

These detailed analytical approaches ensure the rigorous characterization and reliable quantification of this compound in various research contexts.

Future Directions and Emerging Research Avenues

Development of Highly Selective Ganglionic Blocking Agents

Current ganglionic blocking agents, including Trepirium iodide, generally lack selectivity between sympathetic and parasympathetic ganglia, leading to widespread autonomic effects wordpress.compharmacologyeducation.orgusmlestrike.com. This non-selectivity stems from their action on nicotinic acetylcholine (B1216132) receptors (nAChRs) present in both divisions of the autonomic nervous system wordpress.compharmacologyeducation.org. Future research aims to develop more selective agents by targeting specific nAChR subtypes. Neuronal nAChRs are pentameric ligand-gated ion channels composed of various alpha (α2-α10) and beta (β2-β4) subunits, forming different functional combinations oup.comnih.govfrontiersin.orgsigmaaldrich.com. For instance, ganglionic transmission is primarily mediated by receptors containing α3/β2 and α3/β4 subunit interfaces, with a smaller contribution from α7 nAChRs oup.comnih.gov.

The development of highly selective ganglionic blocking agents could involve:

Targeting specific nAChR subunit combinations: Designing compounds that preferentially interact with unique subunit compositions (e.g., α3β4 or α3β2) found in specific ganglia could enable selective modulation of sympathetic or parasympathetic outflow oup.comnih.govnih.gov.

Allosteric modulation: Exploring allosteric sites on nAChRs, which are distinct from the primary neurotransmitter binding site, could offer a pathway to achieve greater selectivity and fine-tune receptor activity nih.gov.

Structure-activity relationship (SAR) studies: Detailed SAR studies of this compound and its analogs could reveal structural motifs critical for selectivity, guiding the synthesis of new compounds with improved profiles.

This compound as a Template for Novel Pharmacological Probes

Pharmacological probes are essential tools for dissecting complex biological systems and understanding disease mechanisms nih.gov. This compound, as a known ganglionic blocker, serves as a foundational template for developing novel pharmacological probes to investigate the autonomic nervous system and nAChR function wordpress.comusmlestrike.comnih.gov.

Future directions include:

Subtype-specific nAChR probes: Chemical modifications of this compound could lead to the creation of probes that selectively target specific nAChR subtypes (e.g., α7-selective antagonists or α3β4-preferring agents) frontiersin.orgsigmaaldrich.com. Such probes would be invaluable for studying the physiological roles of individual nAChR subtypes in various tissues and disease states.

Fluorescent and radiolabeled derivatives: Synthesizing fluorescent or radiolabeled versions of this compound could facilitate real-time imaging of nAChR distribution and dynamics in living cells and tissues, offering insights into receptor trafficking, density, and ligand binding fishersci.comrevvity.com.

Probes for ion channel kinetics: Given that nAChRs are ligand-gated ion channels, modified this compound compounds could be developed to probe specific aspects of channel function, such as ion permeability, gating mechanisms, and desensitization kinetics nih.govsigmaaldrich.com.

Advancements in Modeling and Understanding Autonomic Dysregulation

The autonomic nervous system plays a critical role in regulating numerous bodily functions, and its dysregulation is implicated in a wide range of diseases pharmacologyeducation.orged.ac.uk. This compound's ability to block ganglionic transmission makes it a useful compound for studying the consequences of autonomic nervous system inhibition wordpress.comusmlestrike.com.

Future research will leverage advanced modeling techniques to:

In vitro and ex vivo models: Utilizing sophisticated in vitro and ex vivo models of autonomic ganglia and end-organs will allow for detailed mechanistic studies of ganglionic blockade and its impact on neuronal circuits and target tissue responses.

Computational modeling of autonomic circuits: Integrating experimental data with computational models of autonomic circuits can help predict the systemic effects of ganglionic blockade and identify key nodes in the autonomic nervous system that contribute to specific dysfunctions researchgate.netnih.govnih.govfrontiersin.org. This can lead to a better understanding of conditions like orthostatic hypotension, which is a known effect of ganglionic blockers nuph.edu.uausmlestrike.com.

Integration of Omics Data in this compound Research

The integration of 'omics' data (genomics, transcriptomics, proteomics, metabolomics) offers a holistic approach to understanding complex biological systems and drug actions at a systems level nih.govfrontiersin.orgmdpi.comoup.commdpi.com. Applying multi-omics strategies to this compound research can provide unprecedented insights into its effects.

Key areas of integration include:

Transcriptomics and proteomics: Analyzing changes in gene expression and protein profiles in response to this compound treatment can identify novel pathways or molecular targets affected by ganglionic blockade beyond the direct nAChR interaction nih.govmdpi.com. This could reveal compensatory mechanisms or downstream effects in various tissues.

Metabolomics: Investigating metabolic changes induced by this compound can provide a functional readout of its impact on cellular metabolism and energy homeostasis in autonomic ganglia and innervated organs nih.govmdpi.com.

Systems pharmacology: Integrating data from multiple 'omics' layers with pharmacological data can build comprehensive models of how this compound perturbs the autonomic nervous system, leading to the identification of biomarkers for autonomic dysregulation or novel therapeutic targets nih.govoup.commdpi.com.

Computational Chemistry and Molecular Dynamics Simulations in Receptor Studies

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for studying drug-receptor interactions at an atomic level, complementing experimental approaches nih.govnih.govfrontiersin.org. These techniques can provide detailed insights into how this compound interacts with nAChRs and how structural modifications might influence binding affinity and selectivity.

Applications in this compound research include:

Ligand docking and binding affinity prediction: Computational docking can predict the most probable binding poses of this compound and its analogs within the nAChR binding site, while binding affinity calculations can guide the design of more potent compounds frontiersin.org.

Conformational dynamics of nAChRs: MD simulations can reveal the dynamic behavior of nAChRs upon ligand binding, including conformational changes that are crucial for receptor activation or blockade frontiersin.org. Understanding these dynamics can inform the design of agents with specific modulatory properties.

Rational drug design: By simulating the interactions of modified this compound structures with different nAChR subtypes, computational methods can accelerate the rational design of highly selective ganglionic blocking agents or pharmacological probes, reducing the need for extensive empirical synthesis and testing frontiersin.org.

Q & A

Q. How can researchers optimize synthesis protocols for Trepirium iodide to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires iterative testing of reaction conditions (temperature, solvent polarity, stoichiometry) and purification techniques (recrystallization, column chromatography). For structural validation, use X-ray diffraction (XRD) to confirm crystallinity and nuclear magnetic resonance (NMR) to verify molecular integrity. Yield calculations should account for intermediate byproducts, referencing titration methods from iodide reaction studies (e.g., iodine quantification via starch indicator ).

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- XRD : Resolves crystal lattice parameters and space group assignments, though axial ratios (e.g., c/a in tetragonal systems) may complicate diffraction patterns, necessitating multi-angle analysis .

- Spectroscopy : UV-Vis for electronic transitions, FTIR for functional groups, and mass spectrometry for molecular weight confirmation.

- Chromatography : HPLC with iodide-specific detectors (e.g., conductivity) to assess purity and degradation products .

Intermediate Research Questions

Q. What experimental approaches are recommended to assess the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) to track mass loss at incremental temperatures (e.g., 25–300°C). Compare with potassium iodide’s decomposition profile for baseline validation .

- Photolytic Stability : Expose samples to UV/visible light in controlled chambers, monitoring iodide release via iodometric titration .

- Humidity Stress : Accelerated aging tests in humidity-controlled environments, with XRD to detect hydrate formation or polymorphic shifts .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Use cell cultures to measure iodide uptake kinetics (e.g., radioisotope tracing with ¹²⁵I).

- Competitive Binding Studies : Introduce inhibitors (e.g., perchlorate) to assess specificity for iodide transporters .

- Kinetic Modeling : Apply Michaelis-Menten principles to derive catalytic efficiency (kcat/Km) if this compound acts as an enzyme substrate .

Advanced Research Questions

Q. How should researchers address contradictory data regarding this compound’s solubility and reactivity in different solvents?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate solubility data using gravimetric analysis (post-evaporation residue), NMR (solvent-solute interactions), and dynamic light scattering (aggregation effects).

- Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., solvent polarity index, temperature gradients). For conflicting reactivity results, use density functional theory (DFT) to model solvent-Trepirium interactions .

Q. What computational strategies can predict this compound’s electronic properties and interaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Compare with experimental cyclic voltammetry data.

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to explain solubility anomalies (e.g., preferential solvation in DMSO vs. water).

- Validation : Benchmark computational results against crystallographic data (e.g., bond lengths from XRD ) and spectroscopic findings.

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review experimental variables (cell lines, dosage ranges, exposure times) using PRISMA guidelines.

- Dose-Response Curves : Replicate studies with standardized protocols, including positive controls (e.g., potassium iodide ).

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify off-target effects or cell-specific signaling cascades.

Experimental Design Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50/IC50 determination.

- ANOVA with Post Hoc Tests : Compare means across dosage groups, adjusting for multiple comparisons (e.g., Tukey’s HSD).

- Power Analysis : Predefine sample sizes to ensure effect detectability (α=0.05, β=0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.